Cas no 1110820-96-6 (1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea)

1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea
- Urea, N-[2-(1H-indol-3-yl)ethyl]-N'-2-propen-1-yl-
- 1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea
-
- MDL: MFCD11784039
- インチ: 1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18)
- InChIKey: RJUYDMPXRZRBKP-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1)C=CC=C2)C(NCC=C)=O
1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I628130-100mg |
1-[2-(1H-Indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 100mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034263-1g |
1-[2-(1H-Indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 1g |
¥5180.0 | 2023-04-05 | |
Enamine | EN300-266244-10.0g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 10.0g |
$4545.0 | 2023-02-28 | |
Enamine | EN300-266244-5.0g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 5.0g |
$3065.0 | 2023-02-28 | |
Enamine | EN300-266244-0.05g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 0.05g |
$245.0 | 2023-09-12 | |
Aaron | AR01C79R-250mg |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 250mg |
$746.00 | 2025-02-09 | |
A2B Chem LLC | AW47811-250mg |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 250mg |
$587.00 | 2024-04-20 | |
Aaron | AR01C79R-5g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 5g |
$4240.00 | 2023-12-16 | |
Aaron | AR01C79R-2.5g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 2.5g |
$2873.00 | 2023-12-16 | |
1PlusChem | 1P01C71F-1g |
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1110820-96-6 | 95% | 1g |
$1369.00 | 2023-12-26 |
1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)ureaに関する追加情報
Professional Introduction to 1-2-(1H-Indol-3-ylethyl)-3-(prop-2-en-1-yl)urea (CAS No. 1110820-96-6)
1-2-(1H-Indol-3-ylethyl)-3-(prop-2-en-1-yl)urea, identified by its CAS number 1110820-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural arrangement of an indole moiety and an urea functional group, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.
The indole ring, a prominent structural feature of this compound, is well-documented for its presence in numerous bioactive natural products and pharmaceuticals. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the indole moiety into the molecular framework of 1-2-(1H-Indol-3-ylethyl)-3-(prop-2-en-1-yl)urea suggests that this compound may possess similar bioactivities, making it a valuable candidate for further investigation.
The urea functional group in the molecule contributes to its potential pharmacological properties by serving as a hydrogen bond acceptor and forming stable interactions with biological targets. Urea-based compounds have been widely explored in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The specific arrangement of the urea group in 1-2-(1H-Indol-3-ylethyl)-3-(prop-2-en-1-yl)urea may enhance its binding affinity to certain therapeutic targets, thereby increasing its efficacy as a drug candidate.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophores to achieve synergistic effects. The structure of 1-2-(1H-Indol-3-ylethyl)-3-(prop-2-en-1-yl)urea exemplifies this approach by integrating both indole and urea functionalities into a single molecular entity. This dual functionality may enable the compound to interact with multiple biological pathways simultaneously, potentially leading to more comprehensive therapeutic outcomes.
The synthesis of 1-2-(1H-Indol-3-ytkethyl)-3-(propenyl)urea involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the indole derivative, followed by functionalization at the ethyl position and subsequent introduction of the propenyl group. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
The biological evaluation of 1-pyrazolines has shown promising results in various disease models. These compounds have demonstrated potential as kinase inhibitors, particularly in targeting pathways involved in cancer progression. The structural similarity between pyrazolines and indole derivatives suggests that 1-pyrazoline analogs may share some biological activities with this compound. Further studies are warranted to explore these potential interactions and their implications for drug development.
The role of computational chemistry in drug discovery has been increasingly recognized for its ability to predict molecular properties and guide experimental design. In the case of 1-pyrazolines, computational methods have been used to model their interactions with biological targets and predict their pharmacological effects. These insights can significantly accelerate the drug discovery process by identifying promising candidates for further investigation.
The development of novel therapeutics requires a multidisciplinary approach that integrates expertise from chemistry, biology, and medicine. The study of compounds like 1-pyrazolines underscores the importance of collaboration between researchers from different fields to translate basic scientific discoveries into effective treatments for human diseases. As our understanding of molecular mechanisms continues to evolve, new opportunities will arise for developing innovative drugs based on structures like 1-pyrazolines.
In conclusion, 1-pyrazoline derivatives represent an exciting area of research with significant potential for developing new therapeutic agents. Their unique structural features and demonstrated biological activities make them valuable candidates for further exploration. As research progresses, we can expect to see more compounds like 1-pyrazolines entering clinical trials and ultimately contributing to advancements in patient care.
1110820-96-6 (1-2-(1H-Indol-3-yl)ethyl-3-(prop-2-en-1-yl)urea) 関連製品
- 2877721-74-7(1-methanesulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane)
- 1810074-84-0((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride)
- 1261913-48-7(2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid)
- 259214-58-9((1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acidmethyl esterHydrochloride)
- 1805266-24-3(Methyl 2-(aminomethyl)-4-(difluoromethyl)-6-iodopyridine-3-acetate)
- 2229428-10-6(3-(3,3-dimethylcyclopentyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1361909-92-3(6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 895112-95-5(N-(2,5-dimethylphenyl)-2-{4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)




